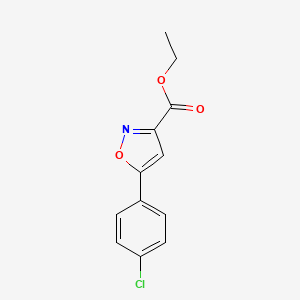

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

概要

説明

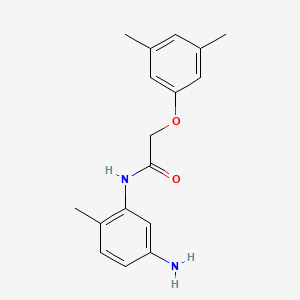

- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 .

- It belongs to the class of halogenated heterocycles .

- The compound appears as a solid .

- Its SMILES string representation is:

CCOC(=O)c1cc(on1)-c2ccc(Cl)cc2. - The InChI key is:

CJQWCZKLLDAKCX-UHFFFAOYSA-N.

Synthesis Analysis

- Unfortunately, specific synthetic methods for this compound are not available in the literature I have access to. Further research would be needed to explore its synthesis pathways.

Molecular Structure Analysis

- The molecular structure consists of an isoxazole ring with a carboxylate group attached.

- The aryl group (4-chlorophenyl) is also present.

- For a visual representation, refer to the crystal structure and Hirshfeld surface analysis.

Chemical Reactions Analysis

- Unfortunately, specific chemical reactions involving this compound are not readily available in my current data. Further investigation would be necessary.

科学的研究の応用

The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic, muscimol, which acts as GABAA, ibotenic acid, which acts as a neurotoxin, parecoxib, which acts as a COX2 inhibitor, and leflunomide, which acts as an immunosuppressant agent .

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

In terms of the carbon-aluminum bond, it is still able to react further with several electrophiles, without the need of transmetalation providing a straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

In terms of the carbon-aluminum bond, it is still able to react further with several electrophiles, without the need of transmetalation providing a straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .

Safety And Hazards

- Signal Word : Warning.

- Hazard Statements : H319 (Eye Irrit. 2).

- Please exercise caution when handling this compound and follow safety guidelines.

将来の方向性

- Further research is needed to explore the compound’s biological activity, potential applications, and synthesis optimization.

Remember that this analysis is based on available data, and additional research may provide more insights. If you have any specific questions or need further details, feel free to ask! 🌟

特性

IUPAC Name |

ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWCZKLLDAKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515967 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | |

CAS RN |

81282-12-4 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)

![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)